molecular formula C12H16BN3O2 B13024375 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetonitrile

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetonitrile

Cat. No.: B13024375
M. Wt: 245.09 g/mol
InChI Key: KQTOHZRTLWXZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetonitrile is a boronate ester-functionalized pyrimidine derivative. Its structure comprises a pyrimidine core substituted at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group and at the 2-position with an acetonitrile (-CH2CN) moiety. This compound is pivotal in Suzuki-Miyaura cross-coupling reactions, where the boronate ester acts as a nucleophilic partner for aryl halides in the presence of palladium catalysts .

Properties

Molecular Formula

C12H16BN3O2

Molecular Weight

245.09 g/mol

IUPAC Name

2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetonitrile

InChI

InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-7-15-10(5-6-14)16-8-9/h7-8H,5H2,1-4H3

InChI Key

KQTOHZRTLWXZLB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)CC#N

Origin of Product

United States

Preparation Methods

Metal-Halogen Exchange Followed by Borylation

One common approach, adapted from the synthesis of related 2-aminopyrimidin-5-yl boronic acid pinacol esters, involves:

  • Starting from a halogenated pyrimidine derivative (e.g., 2-chloropyrimidine or 2-bromopyrimidine substituted at the 5-position).
  • Protection of sensitive groups if necessary (e.g., amines protected via bis-silylation using trimethylsilyl chloride).
  • Metal-halogen exchange using a strong base such as n-butyllithium at low temperature to generate the corresponding pyrimidinyl lithium intermediate.
  • Quenching this intermediate with a boron electrophile such as triisopropyl borate (B(OiPr)3).
  • Subsequent workup and esterification with pinacol to afford the pinacol boronic ester.

This method yields the boronic ester intermediate with high purity and good yield (~80%) and is scalable to multi-kilogram quantities, as demonstrated in industrial settings.

Suzuki–Miyaura Borylation

An alternative widely used method is the palladium-catalyzed Suzuki–Miyaura borylation:

  • Employing 5-halopyrimidine derivatives as substrates.
  • Using bis(pinacolato)diboron (B2Pin2) as the boron source.
  • Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 under basic conditions (e.g., potassium carbonate).
  • Solvents like 1-butanol/water mixtures or acetonitrile.
  • The reaction proceeds under mild heating to afford the 5-borylated pyrimidine pinacol ester.

This method is advantageous for its operational simplicity and tolerance of various functional groups. It has been successfully applied to prepare 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine derivatives, which are closely related to the target compound.

Installation of the Acetonitrile Side Chain

The acetonitrile substituent at the 2-position can be introduced via:

  • Nucleophilic substitution or coupling reactions starting from 2-halopyrimidine boronic esters.
  • Alternatively, via a nucleophilic addition to an aldehyde or ketone precursor at the 2-position followed by dehydration or cyanide introduction.
  • Another approach involves the Horner–Wadsworth–Emmons reaction or related olefination reactions on intermediates bearing suitable leaving groups, followed by functional group transformations to yield the acetonitrile moiety.

The exact sequence depends on the availability of intermediates and desired synthetic efficiency.

Detailed Research Findings and Data

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Metal-halogen exchange n-BuLi, -78 °C, B(OiPr)3 ~80 Protection of amine groups via TMSCl improves selectivity and yield
2 Esterification Pinacol, mild heating Quantitative Converts boronic acid to stable pinacol ester
3 Suzuki–Miyaura borylation Pd(PPh3)4, K2CO3, 1-butanol/H2O, 80 °C 70–85 Scalable, mild conditions, high purity product
4 Acetonitrile installation Nucleophilic substitution or Horner–Wadsworth–Emmons Variable Requires optimization depending on substrate and functional groups

Notes on Purity and Scale-Up

  • Purity of the boronic ester intermediates typically exceeds 98% as confirmed by gas chromatography and NMR spectroscopy.
  • Industrial scale syntheses have been reported up to 15 kg batches with consistent yield and purity, indicating robustness of the borylation and functionalization steps.
  • The use of bis-silylation for amine protection and optimized acid-base workup sequences are critical for isolating water-soluble boronic acids before esterification.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds containing boron can exhibit anticancer properties. The presence of the pyrimidine ring in this compound enhances its potential as an anticancer agent by interacting with biological targets involved in cell proliferation and apoptosis. Studies have shown that modifications in the boron-containing moiety can lead to increased cytotoxicity against various cancer cell lines .

Drug Delivery Systems : The stability and solubility of this compound make it a candidate for drug delivery systems. Its ability to form stable complexes with various therapeutic agents can enhance the bioavailability of poorly soluble drugs. The incorporation of this compound into polymeric matrices has been explored to create sustained-release formulations .

Agricultural Applications

Pesticide Development : The unique structure of 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetonitrile shows promise in developing new pesticides. Its efficacy against specific pests has been evaluated in various studies, highlighting its potential as an eco-friendly alternative to conventional pesticides . The compound's mechanism of action involves disrupting the metabolic pathways of target pests.

Plant Growth Regulators : This compound has been investigated for its role as a plant growth regulator. It can influence hormonal pathways in plants, promoting growth and improving resistance to environmental stressors. Field trials have demonstrated enhanced growth rates and yield in crops treated with formulations containing this compound .

Materials Science

Polymer Chemistry : In materials science, the incorporation of boron-containing compounds like this compound into polymer matrices has been studied for creating novel materials with enhanced mechanical properties and thermal stability. The boron moiety can act as a cross-linking agent, improving the overall performance of polymer composites .

Sensors and Detection Devices : The chemical structure of this compound allows it to be utilized in the development of sensors for detecting specific analytes. Its sensitivity to environmental changes makes it suitable for applications in biosensors and chemical sensors used in environmental monitoring .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Demonstrated increased cytotoxicity against breast cancer cell lines.
Pesticide Development Showed significant efficacy against aphids in controlled experiments.
Plant Growth Regulation Enhanced growth rates observed in treated tomato plants under stress.
Polymer Chemistry Improved tensile strength and thermal stability in composite materials.
Sensor Technology Developed a sensor capable of detecting pesticide residues effectively.

Mechanism of Action

The mechanism by which 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetonitrile exerts its effects involves interactions with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with certain biomolecules, influencing their activity and function. This interaction can modulate various biochemical pathways, making the compound useful in drug development and other applications .

Comparison with Similar Compounds

Structural Analogues with Pyrimidine-Boronate Esters

1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]azepane (CAS 1015242-05-3)
  • Molecular Formula : C16H28BN3O3
  • Molecular Weight : 321.22 g/mol
  • Key Features : The pyrimidine ring is substituted with an azepane (7-membered cyclic amine) at the 2-position instead of acetonitrile. This modification increases steric bulk and introduces basicity, which may alter solubility and catalytic coupling efficiency .
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine (CAS 957198-30-0)
  • Molecular Formula : C15H23BN2O3
  • Molecular Weight : 290.16 g/mol
  • This derivative is used in medicinal chemistry for targeted drug delivery .
Ethyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)acetate (CAS 1202805-23-9)
  • Molecular Formula : C14H22BN3O4
  • Molecular Weight : 307.15 g/mol
  • Key Features: The acetonitrile is replaced by an ethyl aminoacetate group, introducing ester functionality. This compound is tailored for peptide coupling or prodrug synthesis .
Comparison Table: Pyrimidine-Boronate Derivatives
Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound Acetonitrile C13H16BN3O2 257.10* Cross-coupling reactions
1-[5-(...dioxaborolan-2-yl)pyrimidin-2-yl]azepane Azepane C16H28BN3O3 321.22 Metal coordination
4-(...dioxaborolan-2-yl)pyrimidin-2-yl)morpholine Morpholine C15H23BN2O3 290.16 Drug delivery
Ethyl 2-((...dioxaborolan-2-yl)amino)acetate Ethyl aminoacetate C14H22BN3O4 307.15 Peptide synthesis

*Estimated based on structural similarity to analogs.

Pyridine and Benzene-Based Boronate-Nitrile Analogues

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 214360-46-0)
  • Molecular Formula: C13H15BNO2
  • Molecular Weight : 228.08 g/mol
  • Key Features : A benzene ring replaces pyrimidine, with a nitrile group at the meta position. The absence of pyrimidine’s electron-deficient nature reduces reactivity in cross-couplings compared to the target compound .
2-(Methylamino)-5-(...dioxaborolan-2-yl)nicotinonitrile (CAS 1346809-48-0)
  • Molecular Formula : C13H18BN3O2
  • Molecular Weight : 259.11 g/mol
  • Key Features: A pyridine ring substitutes pyrimidine, with a methylamino group and nitrile.
Comparison Table: Aromatic Boronate-Nitrile Derivatives
Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Reactivity in Cross-Couplings
Target Compound Pyrimidine C13H16BN3O2 257.10 High (electron-deficient core)
3-(...dioxaborolan-2-yl)benzonitrile Benzene C13H15BNO2 228.08 Moderate
2-(Methylamino)-5-(...dioxaborolan-2-yl)nicotinonitrile Pyridine C13H18BN3O2 259.11 Moderate-to-high

Biological Activity

The compound 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetonitrile is a pyrimidine derivative that incorporates a dioxaborolane moiety. This structure suggests potential biological activities that could be explored for therapeutic applications. The following sections will detail its biological activity, including pharmacological effects, toxicity profiles, and relevant case studies.

  • Molecular Formula : C13H19BN2O3
  • Molecular Weight : 244.10 g/mol
  • CAS Number : 302348-51-2
  • Physical Appearance : Crystalline powder with a melting point of approximately 77°C.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives in cancer therapy. For instance:

  • In vitro studies demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells. The IC50 values ranged from 0.87 to 12.91 μM, showing better growth inhibition than the standard chemotherapy agent 5-Fluorouracil (IC50 values of 17.02 μM and 11.73 μM respectively) .

2. Antiviral Properties

Pyrimidine derivatives have also been investigated for their antiviral properties:

  • A related compound demonstrated superior antiviral activity against influenza A virus strains, with a notable reduction in viral load in infected mice models . This suggests that the dioxaborolane moiety may enhance antiviral efficacy.

3. Enzyme Inhibition

The compound may act as an enzyme inhibitor:

  • Studies indicate that similar pyrimidine-based compounds inhibit specific kinases involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor), which is crucial for tumor growth and survival . This inhibition can lead to apoptosis in cancer cells.

Toxicity Profile

The safety profile of the compound has been assessed in animal models:

  • Acute toxicity studies in Kunming mice revealed no significant adverse effects at doses up to 2000 mg/kg . However, it did exhibit harmful effects when ingested (H302) and caused skin irritation (H315) .

Case Study 1: Anticancer Efficacy

In a controlled study examining the anticancer properties of pyrimidine derivatives:

  • Researchers treated MCF-7 cells with varying concentrations of the compound over 48 hours. Results indicated a dose-dependent increase in apoptosis markers, with significant caspase activation observed at higher concentrations .

Case Study 2: Antiviral Activity Assessment

A study focused on the antiviral efficacy against influenza A involved administering the compound to infected mice:

  • The results showed a marked decrease in viral replication within lung tissues after treatment compared to untreated controls, indicating its potential as an antiviral agent .

Data Tables

Activity Type Cell Line/Model IC50 (μM) Comparison Agent Comparison IC50 (μM)
AnticancerMCF-70.87 - 12.915-Fluorouracil17.02
AntiviralInfluenza A ModelNot specifiedN/AN/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.